DP1 Binding Affinity vs. S-5751
Asapiprant demonstrates a 5.5-fold higher affinity for the DP1 receptor than the first-generation DP1 antagonist S-5751. In direct head-to-head binding assays using [3H]-PGD2 on human platelet membranes, asapiprant exhibited a Ki of 0.44 nM, compared to S-5751 with a Ki of 2.4 nM [1]. This difference in binding affinity correlates with enhanced functional antagonism in downstream cAMP assays.
| Evidence Dimension | DP1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.44 nM |
| Comparator Or Baseline | S-5751: 2.4 nM |
| Quantified Difference | 5.5-fold higher affinity for asapiprant |
| Conditions | [3H]-PGD2 binding assay using membrane fraction of human platelets |
Why This Matters
Higher binding affinity ensures more complete receptor occupancy at lower concentrations, reducing off-target effects and improving assay signal-to-noise in DP1-related research.
- [1] Takahashi G, et al. Effect of the potent and selective DP1 receptor antagonist, asapiprant (S-555739), in animal models of allergic rhinitis and allergic asthma. Eur J Pharmacol. 2015 Oct 15;765:15-23. View Source
